molecular formula C9H12N2O B12829179 1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde CAS No. 497855-82-0

1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B12829179
CAS No.: 497855-82-0
M. Wt: 164.20 g/mol
InChI Key: FGCVPLSRZPOUQG-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is an organic compound featuring a cyclobutylmethyl group attached to an imidazole ring, with an aldehyde functional group at the 2-position of the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of imidazole with cyclobutylmethyl halides, followed by formylation at the 2-position. The general steps are as follows:

    Alkylation: Imidazole is reacted with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 1-(cyclobutylmethyl)-1H-imidazole.

    Formylation: The resulting product is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in acetic acid.

Major Products

    Oxidation: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 1-(Cyclobutylmethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Biology: Used in the study of enzyme mechanisms and as a probe for biological pathways involving imidazole derivatives.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The imidazole ring can interact with metal ions or other functional groups in the enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde
  • 1-(Cyclopentylmethyl)-1H-imidazole-2-carbaldehyde
  • 1-(Cyclohexylmethyl)-1H-imidazole-2-carbaldehyde

Uniqueness

1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

497855-82-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(cyclobutylmethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c12-7-9-10-4-5-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2

InChI Key

FGCVPLSRZPOUQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=CN=C2C=O

Origin of Product

United States

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